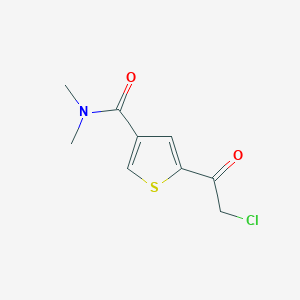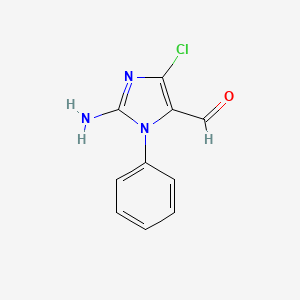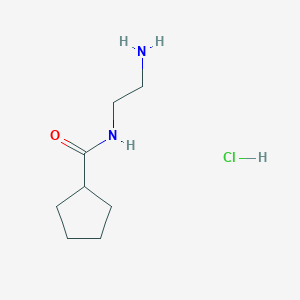![molecular formula C11H8BrNO2S2 B1520413 2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid CAS No. 1221726-20-0](/img/structure/B1520413.png)
2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
A number of studies have demonstrated the utility of thiazole derivatives in the synthesis of compounds with promising antimicrobial properties:
- Gouda et al. (2010) utilized 2-cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide as a key intermediate for the synthesis of various thiazolidinone, thiazoline, and thiophene derivatives via reaction with 2-sulfanylacetic acid. Some of these synthesized compounds exhibited notable antimicrobial activities (Gouda, M. A. Berghot, A. Shoeib, & A. Khalil, 2010).
- Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents. The study involved creating 2-pyridone, chromene, hydrazone, pyrazole, thiazole, and thiophene derivatives, which showed promising results in in vitro antibacterial and antifungal activities (Darwish, E., A. M. Abdel Fattah, F. Attaby, & Oqba N. Al-Shayea, 2014).
Synthesis and Anticancer Activity
- Shukla et al. (2012) investigated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as kidney-type glutaminase inhibitors with the potential for cancer treatment. Their structure-activity relationship (SAR) studies indicated that some truncated analogs retained the potency of BPTES and showed potential in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla, K., D. Ferraris, A. Thomas, et al., 2012).
Pharmacophore Hybridization for Anticancer Properties
- Yushyn et al. (2022) described a "cost-effective" approach to synthesizing a non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties, demonstrating the potential for anticancer properties. The synthetic strategy involved stepwise alkylation and acylation to obtain the target compound, which was studied for its anticancer activity in vitro (Yushyn, I., Serhii Holota, & Roman Lesyk, 2022).
properties
IUPAC Name |
2-[[2-(4-bromophenyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S2/c12-8-3-1-7(2-4-8)11-13-9(5-17-11)16-6-10(14)15/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGLBUWNEBSWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)SCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydrochloride](/img/structure/B1520331.png)

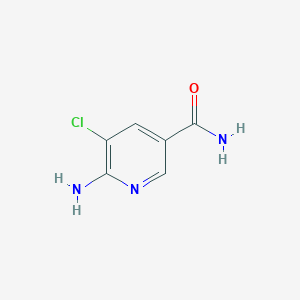
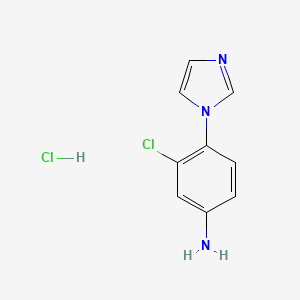
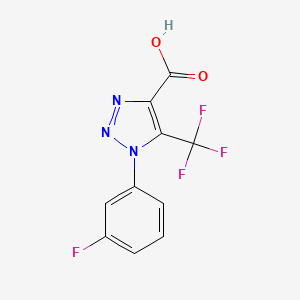
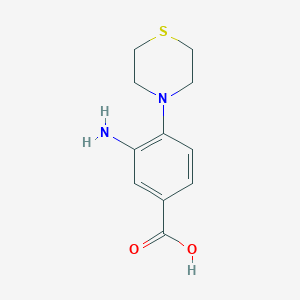
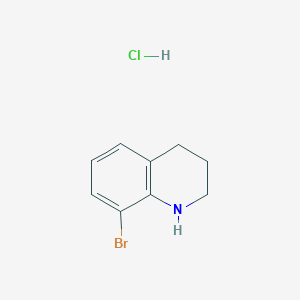
![Tert-butyl 2-[(4-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B1520342.png)
![N,N-dimethyl-1-({2-methylpyrazolo[1,5-a]pyrimidin-6-yl}sulfanyl)formamide](/img/structure/B1520343.png)
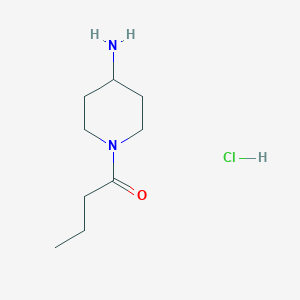
![2,2,2-trifluoroethyl N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1520346.png)
